5-Nitroquinoline-6-carbaldehyde
Overview
Description
5-Nitroquinoline-6-carbaldehyde is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a nitro group at the fifth position and an aldehyde group at the sixth position on the quinoline ring. The molecular formula of this compound is C10H6N2O3, and it has a molecular weight of 202.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinoline-6-carbaldehyde typically involves the nitration of quinoline derivatives followed by formylation. One common method includes the nitration of quinoline to produce 5-nitroquinoline, which is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at the sixth position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and formylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Nitroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-Nitroquinoline-6-carboxylic acid.
Reduction: 5-Aminoquinoline-6-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitroquinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying enzyme activities and interactions due to its reactive functional groups.
Medicine: It is investigated for its potential antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Nitroquinoline-6-carbaldehyde involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. The aldehyde group can form covalent bonds with amino groups in proteins, affecting their function .
Comparison with Similar Compounds
5-Nitroquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
6-Formylquinoline: Lacks the nitro group, reducing its potential for biological activity.
5-Aminoquinoline-6-carbaldehyde: The amino group provides different reactivity and biological properties compared to the nitro group
Uniqueness: 5-Nitroquinoline-6-carbaldehyde is unique due to the presence of both nitro and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-nitroquinoline-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-6-7-3-4-9-8(2-1-5-11-9)10(7)12(14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPBGGBSIOLZOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541594 | |
Record name | 5-Nitroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101327-85-9 | |
Record name | 5-Nitroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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